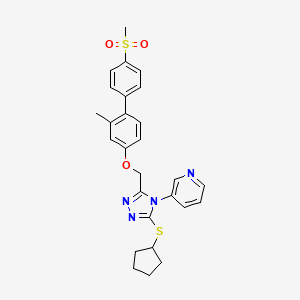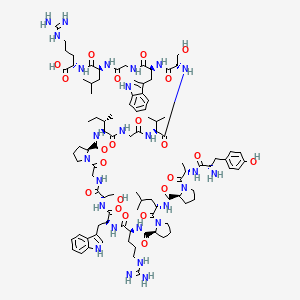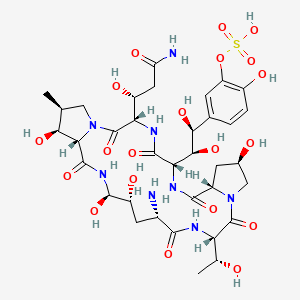
Calcitonin (Carbocalcitonin)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elcatonin is a synthetic analogue of eel calcitonin, a peptide hormone involved in calcium and phosphorus metabolism. It is primarily used as an anti-parathyroid agent and is known for its ability to inhibit bone resorption, making it effective in treating conditions like osteoporosis and hypercalcemia .
Wissenschaftliche Forschungsanwendungen
Elcatonin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.
Biologie: Untersucht wird seine Rolle im Calcium- und Phosphatstoffwechsel sowie seine Auswirkungen auf den Knochenabbau.
Medizin: Eingesetzt zur Behandlung von Osteoporose, Hyperkalzämie und anderen knochenbezogenen Erkrankungen.
Industrie: Verwendung bei der Entwicklung neuer Therapeutika und als Referenzstandard in der pharmazeutischen Forschung.
5. Wirkmechanismus
Elcatonin übt seine Wirkung aus, indem es an Calcitoninrezeptoren auf Osteoklasten bindet, deren Aktivität hemmt und den Knochenabbau reduziert . Dies führt zu einer Abnahme des Blutkalziums und trägt zur Behandlung von Erkrankungen wie Osteoporose und Hyperkalzämie bei. Die molekularen Ziele umfassen Calcitoninrezeptoren, und die beteiligten Pfade hängen mit dem Calcium- und Phosphatstoffwechsel zusammen .
Ähnliche Verbindungen:
Lachs-Calcitonin: Ein weiteres synthetisches Analogon von Calcitonin, das für ähnliche therapeutische Zwecke eingesetzt wird.
Human-Calcitonin: Natürlich vorkommendes Calcitonin im Menschen mit ähnlicher biologischer Aktivität.
Parathormon (1-34): Ein Peptidhormon mit anabolen Wirkungen auf den Knochen, das zur Behandlung von Osteoporose eingesetzt wird.
Vergleich: Elcatonin ist einzigartig aufgrund seiner Herkunft aus Aal-Calcitonin und seinen spezifischen Modifikationen, die seine Stabilität und Aktivität verbessern. Im Vergleich zu Lachs-Calcitonin und Human-Calcitonin hat Elcatonin eine längere Halbwertszeit und eine höhere Wirksamkeit bei der Hemmung des Knochenabbaus . Parathormon (1-34) unterscheidet sich durch seine anabolen Wirkungen, die die Knochenbildung fördern und nicht den Abbau hemmen .
Wirkmechanismus
Target of Action
Carbocalcitonin, a modified form of the hormone calcitonin, primarily targets osteoclasts, which are cells that break down bone tissue . It also affects the kidneys and the gastrointestinal tract .
Mode of Action
Carbocalcitonin interacts with its targets, particularly osteoclasts, by binding to calcitonin receptors on these cells . This binding disrupts the cytoskeletal organization of the osteoclasts, leading to a decrease in their activity . The interaction of carbocalcitonin with its targets results in a decrease in the breakdown of bone tissue, thus helping to maintain bone density .
Biochemical Pathways
Carbocalcitonin affects the biochemical pathways involved in bone metabolism. It inhibits the activity of osteoclasts, which are responsible for bone resorption, a part of the bone remodeling process . This leads to a decrease in bone resorption and an increase in bone formation, helping to maintain bone density .
Pharmacokinetics
It is known that the modification of calcitonin to form carbocalcitonin enhances the stability of the molecule, which may improve its bioavailability .
Result of Action
The primary result of carbocalcitonin’s action is a decrease in the activity of osteoclasts, leading to a reduction in bone resorption . This helps to maintain bone density and can be beneficial in conditions characterized by high bone metabolism turnover, such as Paget’s disease, Sudeck’s atrophy, and immobilization osteoporosis . Additionally, when injected into the cerebral ventricle of laboratory animals, carbocalcitonin has been found to have an analgesic effect .
Action Environment
It is known that environmental factors can affect the levels of hormones like calcitonin and parathyroid hormone, which are involved in calcium and phosphate homeostasis . These factors could potentially influence the efficacy and stability of carbocalcitonin.
Biochemische Analyse
Biochemical Properties
Carbocalcitonin interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the calcitonin receptor, a G protein-coupled receptor, leading to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels . This interaction plays a vital role in the regulation of calcium homeostasis .
Cellular Effects
Carbocalcitonin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in osteoclasts, carbocalcitonin inhibits the resorption of bone, thereby playing a crucial role in maintaining bone health .
Molecular Mechanism
At the molecular level, carbocalcitonin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the calcitonin receptor on the cell surface, triggering a cascade of intracellular events that ultimately lead to the observed physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbocalcitonin can change over time. Studies have shown that it remains stable under physiological conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of carbocalcitonin vary with different dosages in animal models. Lower doses are typically used to study its physiological effects, while higher doses can be used to investigate potential toxic or adverse effects .
Metabolic Pathways
Carbocalcitonin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels. For instance, it is known to affect the metabolism of calcium and phosphate .
Transport and Distribution
Carbocalcitonin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of carbocalcitonin can affect its activity or function. It is typically localized to the cell membrane, where it can interact with its receptor to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Elcatonin is synthesized using a solid-liquid combination method. The process involves the application of the Fomc/tBu method, starting with Fmoc-Pro-CTC . The synthesis requires precise control of reaction conditions to ensure the stability and activity of the peptide.
Industrial Production Methods: Industrial production of elcatonin involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography, and lyophilization to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Elcatonin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Elcatonin kann oxidiert werden, was zur Bildung von Disulfidbrücken führt.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie in Thiolgruppen umwandeln.
Substitution: Elcatonin kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte Aminosäurereste durch andere ersetzt werden, um seine Aktivität zu verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Dithiothreitol oder andere Reduktionsmittel.
Substitution: Aminosäurederivate und Kupplungsreagenzien unter kontrollierten pH-Wert- und Temperaturbedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Disulfid-vernetztem Elcatonin.
Reduktion: Bildung von reduziertem Elcatonin mit freien Thiolgruppen.
Substitution: Modifiziertes Elcatonin mit veränderten Aminosäuresequenzen.
Vergleich Mit ähnlichen Verbindungen
Salmon Calcitonin: Another synthetic analogue of calcitonin, used for similar therapeutic purposes.
Human Calcitonin: Naturally occurring calcitonin in humans, with similar biological activity.
Parathyroid Hormone (1-34): A peptide hormone with anabolic effects on bone, used in the treatment of osteoporosis.
Comparison: Elcatonin is unique due to its origin from eel calcitonin and its specific modifications that enhance its stability and activity. Compared to salmon calcitonin and human calcitonin, elcatonin has a longer half-life and greater potency in inhibiting bone resorption . Parathyroid hormone (1-34) differs in its anabolic effects, promoting bone formation rather than inhibiting resorption .
Eigenschaften
CAS-Nummer |
60731-46-6 |
|---|---|
Molekularformel |
C148H244N42O47 |
Molekulargewicht |
3363.8 g/mol |
IUPAC-Name |
4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[3-amino-6-(2-amino-2-oxoethyl)-15-(1-hydroxyethyl)-12-(hydroxymethyl)-9-(2-methylpropyl)-4,7,10,13,16,24-hexaoxo-1-oxa-5,8,11,14,17-pentazacyclotetracosane-18-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H244N42O47/c1-69(2)52-92(178-142(231)115(75(13)14)185-128(217)87-30-21-20-22-36-113(208)237-67-84(151)122(211)172-98(59-107(154)200)136(225)176-96(56-73(9)10)134(223)182-102(66-192)139(228)188-116(77(16)193)143(232)171-87)123(212)161-63-109(202)165-85(31-23-25-47-149)124(213)173-95(55-72(7)8)133(222)181-101(65-191)138(227)169-89(41-44-105(152)198)126(215)167-91(43-46-111(204)205)127(216)175-94(54-71(5)6)132(221)177-97(58-82-61-158-68-163-82)135(224)166-86(32-24-26-48-150)125(214)174-93(53-70(3)4)131(220)168-90(42-45-106(153)199)130(219)187-118(79(18)195)145(234)180-100(57-81-37-39-83(197)40-38-81)146(235)190-51-29-35-104(190)140(229)170-88(33-27-49-159-148(156)157)129(218)186-117(78(17)194)144(233)179-99(60-112(206)207)137(226)184-114(74(11)12)141(230)162-62-108(201)164-76(15)121(210)160-64-110(203)183-119(80(19)196)147(236)189-50-28-34-103(189)120(155)209/h37-40,61,68-80,84-104,114-119,191-197H,20-36,41-60,62-67,149-151H2,1-19H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,209)(H,158,163)(H,160,210)(H,161,212)(H,162,230)(H,164,201)(H,165,202)(H,166,224)(H,167,215)(H,168,220)(H,169,227)(H,170,229)(H,171,232)(H,172,211)(H,173,213)(H,174,214)(H,175,216)(H,176,225)(H,177,221)(H,178,231)(H,179,233)(H,180,234)(H,181,222)(H,182,223)(H,183,203)(H,184,226)(H,185,217)(H,186,218)(H,187,219)(H,188,228)(H,204,205)(H,206,207)(H4,156,157,159) |
InChI-Schlüssel |
JYSJVJJVLNYRKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)OCC(C(=O)NC(C(=O)N1)CC(=O)N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |
Key on ui application |
Elcatonin acetate, a synthetic eel calcitonin analog, positively influences bone mass density due to its inhibiting effect on osteoclast activity. It is mainly used for remitting or eliminating the pain caused by Osteoporosis. |
Siedepunkt |
N/A |
melting_point |
N/A |
Sequenz |
Cyclo(-Ser-Asn-Leu-Ser-Thr-Asu)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 |
Quelle |
Synthetic |
Synonyme |
Carbocalcitonin; Elcatonine; Elcatoninum; Elcatonina; HC-58; HC58; HC 58; LS-61711; LS61711; LS 61711 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B612283.png)
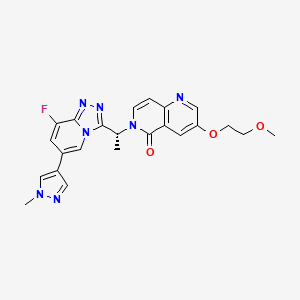

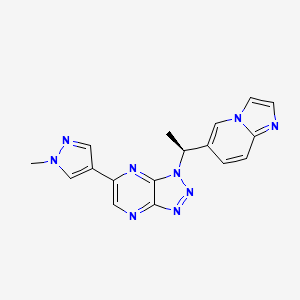
![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B612289.png)
